Sapanisertib, also known as MLN0128 or TAK-228, is a synthetic, orally bioavailable, small-molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. [] It belongs to the pyrazolopyrimidine class of kinase inhibitors. [] Sapanisertib is currently being investigated for its potential as an anti-cancer agent in preclinical and clinical studies. Its role in scientific research revolves around its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), key regulators of cell growth, proliferation, and survival. []
Sapanisertib, also known by its developmental code MLN0128 or TAK-228, is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) complex 1 and 2. This compound has garnered attention in the field of oncology due to its promising preclinical and clinical activity against various cancers, particularly acute lymphoblastic leukemia and nasopharyngeal carcinoma. The compound is currently undergoing clinical trials to evaluate its efficacy and safety profile.
Sapanisertib is classified as a dual inhibitor of mTOR complexes 1 and 2. It belongs to a broader class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been identified for their ability to modulate signaling pathways involved in cell growth, proliferation, and survival. The compound has shown significant preclinical activity against cancer cell lines and is being investigated for its potential use in combination with other therapeutic agents, such as cisplatin.
The synthesis of sapanisertib involves several steps that utilize advanced organic chemistry techniques. According to research, the compound was developed through a ligand-based inhibitor design approach followed by focused library synthesis and phenotypic screening. The synthetic route includes the following methods:
The specific synthetic pathways have been detailed in patents and scientific literature, emphasizing the importance of optimizing conditions for yield and selectivity .
Sapanisertib's molecular structure can be described as follows:
The structural data indicates that sapanisertib possesses functional groups that enhance its solubility and bioavailability, contributing to its pharmacological profile .
Sapanisertib undergoes several chemical reactions during its synthesis:
These reactions are essential for achieving the desired potency and selectivity against mTOR complexes .
Sapanisertib exerts its pharmacological effects primarily through the inhibition of mTOR signaling pathways, which play a critical role in regulating cellular growth, proliferation, and survival. The mechanism can be outlined as follows:
Sapanisertib exhibits several notable physical and chemical properties:
These properties are critical for determining dosing regimens and understanding potential interactions with other therapeutic agents.
Sapanisertib is primarily being investigated for its applications in oncology:
Sapanisertib (C₂₀H₂₁N₇O₂) belongs to the pyrazolopyrimidine class of kinase inhibitors, characterized by a bicyclic heteroaromatic core that mimics the purine ring of ATP. Its molecular structure features a benzoxazole moiety at the C4-position and a substituted benzyl or pyridyl group at the N7-position of the pyrazolopyrimidine scaffold. This configuration enables high-affinity interactions with the ATP-binding cleft of kinase targets. Structural studies reveal that the benzoxazole group occupies a hydrophobic affinity pocket adjacent to the catalytic site, while the pyrazolopyrimidine core forms critical hydrogen bonds with the hinge region residues (e.g., Val2240 and Trp2239 in mTOR) [1] [3].
Table 1: Key Structural Elements and Their Binding Interactions
Structural Motif | Binding Site Region | Interaction Type |
---|---|---|
Pyrazolopyrimidine core | Hinge region | H-bond with Val2240 backbone |
Benzoxazole moiety | Affinity pocket | Hydrophobic stacking |
Substituted benzyl group | Ribose pocket | Van der Waals contacts |
Molecular dynamics simulations demonstrate that sapanisertib stabilizes the kinase domain in an inactive conformation through competitive displacement of ATP. The inhibitor’s binding free energy (ΔG = -42.3 kcal/mol) exceeds that of ATP (ΔG = -30.1 kcal/mol), primarily due to enhanced hydrophobic complementarity and reduced solvation energy [8] [3]. Mutagenesis studies confirm that residues Glu2190 and Tyr2225 in mTOR are critical for sapanisertib binding, with mutations at these sites reducing inhibitory potency >100-fold [3] [9].
Sapanisertib demonstrates equipotent inhibition of mTORC1 and mTORC2 by targeting their shared catalytic mTOR subunit. Biochemical assays reveal IC₅₀ values of 1–2 nM against both complexes in cell-free systems, significantly lower than rapamycin analogs (which primarily inhibit mTORC1 with IC₅₀ > 100 nM for mTORC2). This dual inhibition disrupts two critical signaling axes:
Table 2: Comparative Inhibition of mTOR Complexes by Sapanisertib vs. Rapalogs
Target | Sapanisertib IC₅₀ (nM) | Rapamycin IC₅₀ (nM) | Functional Consequence |
---|---|---|---|
mTORC1 (p-S6K1) | 1.8 | 5.0 | Blocked protein translation |
mTORC1 (p-4EBP1) | 2.3 | 50.0 | Reduced cap-dependent translation |
mTORC2 (p-AKT-S473) | 1.5 | >1000 | Attenuated survival signaling |
mTORC2 (p-PKCα) | 2.1 | >1000 | Impaired cytoskeletal organization |
Unlike rapalogs, sapanisertib abrogates mTORC2-mediated feedback activation of AKT, a key resistance mechanism observed with mTORC1-selective inhibitors. In endometrial cancer models, this dual inhibition reduced downstream signaling flux by >90% at 10 nM concentrations [9] [4]. Chemoproteomic profiling identified negligible off-target binding to structurally related PI3K isoforms (IC₅₀ > 1 µM), confirming selectivity within the PI3K-related kinase (PIKK) family [3] [8].
Sapanisertib exhibits broad-spectrum kinase inhibitory activity beyond human mTOR, with significant implications for drug repurposing. Chemoproteomic analyses using ATP-competitive beads identified high-affinity binding to multiple Plasmodium falciparum kinases:
In contrast, human orthologs showed lower affinity (hPI4Kβ IC₅₀ = 380 nM; hPKG IC₅₀ > 1 µM), indicating evolutionary divergence in kinase active sites. Metabolomic profiling in Plasmodium-infected erythrocytes demonstrated that sapanisertib disrupts hemoglobin catabolism and lipid biosynthesis pathways at nanomolar concentrations, mirroring effects of specialized antimalarials like MMV390048 [1] [3].
Kinome-wide selectivity screening across 468 human kinases revealed that sapanisertib binds 12 kinases with Kd < 100 nM, including:
However, cellular IC₅₀ values for these off-targets exceeded 300 nM, suggesting limited pharmacological relevance at therapeutic concentrations. Structural analysis attributes this selectivity to the gatekeeper residue size (Thr in mTOR vs. bulkier residues in nontarget kinases) and steric constraints in the ribose pocket [3] [8] [9].
Table 3: Cross-Species Kinase Inhibition Profile of Sapanisertib
Kinase Target | Organism | Binding Affinity (Kd/IC₅₀) | Biological Function |
---|---|---|---|
mTOR | Homo sapiens | 1–2 nM | Master regulator of cell growth |
PI4Kβ | Plasmodium falciparum | 4 nM | Phosphatidylinositol metabolism |
PI4Kβ | Homo sapiens | 380 nM | Lipid signaling |
PKG | Plasmodium falciparum | 20 nM | Parasite egress and invasion |
PKG | Homo sapiens | >1000 nM | Smooth muscle contraction |
CDK2 | Homo sapiens | 8 nM | Cell cycle progression |
Comprehensive Compound Nomenclature
Table 4: Sapanisertib Synonyms and Identifiers
Designation | Identifier Type | Source |
---|---|---|
Sapanisertib | INN Name | [1] [3] |
TAK-228 | Development Code | [2] [5] |
MLN0128 | Predecessor Code | [3] [4] |
INK128 | Alternative Code | [3] [9] |
CB-228 | Post-Clinical Code | [6] [10] |
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